[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile
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Overview
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is a fluorinated organic compound with the molecular formula C10HF7N2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it highly stable and reactive in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine
It can be used in the design of new pharmaceuticals and as a probe in biochemical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile exerts its effects involves interactions with various molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to participate in specific chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares a similar fluorinated structure but differs in its functional groups.
2-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)acetonitrile: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile apart is its combination of fluorine atoms and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
CAS No. |
55852-24-9 |
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Molecular Formula |
C10HF7N2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile |
InChI |
InChI=1S/C10HF7N2/c11-6-4(3(1-18)2-19)7(12)9(14)5(8(6)13)10(15,16)17/h3H |
InChI Key |
IQOLPUUIUYCGTI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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